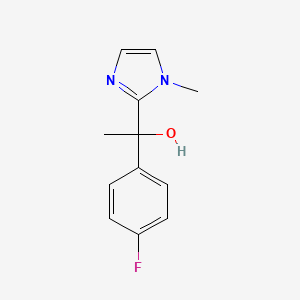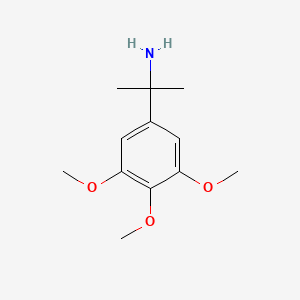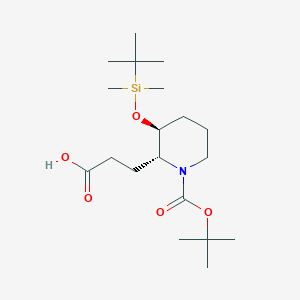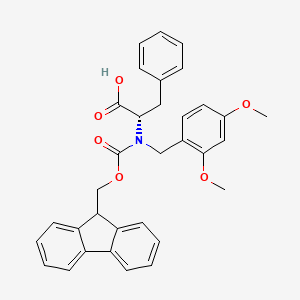
1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol is an organic compound that features a fluorophenyl group and an imidazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts alkylation reaction where a fluorobenzene derivative is reacted with an appropriate electrophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol would depend on its specific interactions with biological targets. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor ligands, affecting various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
- 1-(4-Bromophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
- 1-(4-Methylphenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
Uniqueness
1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly affect its chemical properties and biological activity. Fluorine atoms can enhance the metabolic stability and binding affinity of compounds, making them valuable in drug design.
Propriétés
Formule moléculaire |
C12H13FN2O |
|---|---|
Poids moléculaire |
220.24 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-1-(1-methylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C12H13FN2O/c1-12(16,11-14-7-8-15(11)2)9-3-5-10(13)6-4-9/h3-8,16H,1-2H3 |
Clé InChI |
BQWWWOBZYLAWTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)F)(C2=NC=CN2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12987419.png)
![Rel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B12987423.png)
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B12987429.png)
![3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one](/img/structure/B12987448.png)



![N-{3-[2-(Benzoyl-cyclohexyl-amino)-acetylamino]-phenyl}-4-chloro-benzamide](/img/structure/B12987479.png)
![4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B12987481.png)
![Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B12987486.png)
![Methyl bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12987487.png)
